molecular formula C12H19F3N2O2 B13332190 (1-(2,2,2-Trifluoroethyl)piperidin-4-yl)-L-proline

(1-(2,2,2-Trifluoroethyl)piperidin-4-yl)-L-proline

Katalognummer: B13332190
Molekulargewicht: 280.29 g/mol
InChI-Schlüssel: LOHMICKNSAVWJI-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-(2,2,2-Trifluoroethyl)piperidin-4-yl)-L-proline is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of a trifluoroethyl group attached to a piperidine ring, which is further connected to an L-proline moiety. The trifluoroethyl group imparts distinct physicochemical properties, making the compound valuable in medicinal chemistry and other applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2,2,2-Trifluoroethyl)piperidin-4-yl)-L-proline typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced via nucleophilic substitution reactions, often using trifluoroethyl halides as reagents.

    Coupling with L-Proline: The final step involves coupling the trifluoroethyl-substituted piperidine with L-proline. This can be achieved through peptide coupling reactions using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, is crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(1-(2,2,2-Trifluoroethyl)piperidin-4-yl)-L-proline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the trifluoroethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Trifluoroethyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (1-(2,2,2-Trifluoroethyl)piperidin-4-yl)-L-proline is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a modulator of biological pathways. The trifluoroethyl group can influence the compound’s interaction with biological targets, making it a valuable tool in drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific enzymes and receptors makes it a candidate for the development of new drugs, particularly in the treatment of cancer and other diseases.

Industry

In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its unique properties can enhance the performance and stability of various products.

Wirkmechanismus

The mechanism of action of (1-(2,2,2-Trifluoroethyl)piperidin-4-yl)-L-proline involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity, leading to modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (1-(2,2,2-Trifluoroethyl)piperidin-4-yl)methyl butanoate
  • (1-(2,2,2-Trifluoroethyl)piperidin-4-yl)ethyl acetate

Uniqueness

Compared to similar compounds, (1-(2,2,2-Trifluoroethyl)piperidin-4-yl)-L-proline stands out due to its incorporation of the L-proline moiety. This addition can influence the compound’s biological activity and pharmacokinetic properties, making it a unique and valuable compound for various applications.

Eigenschaften

Molekularformel

C12H19F3N2O2

Molekulargewicht

280.29 g/mol

IUPAC-Name

(2S)-1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H19F3N2O2/c13-12(14,15)8-16-6-3-9(4-7-16)17-5-1-2-10(17)11(18)19/h9-10H,1-8H2,(H,18,19)/t10-/m0/s1

InChI-Schlüssel

LOHMICKNSAVWJI-JTQLQIEISA-N

Isomerische SMILES

C1C[C@H](N(C1)C2CCN(CC2)CC(F)(F)F)C(=O)O

Kanonische SMILES

C1CC(N(C1)C2CCN(CC2)CC(F)(F)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.